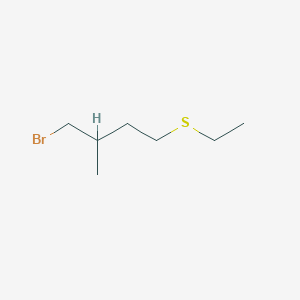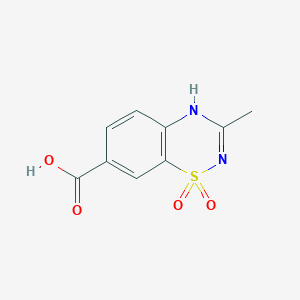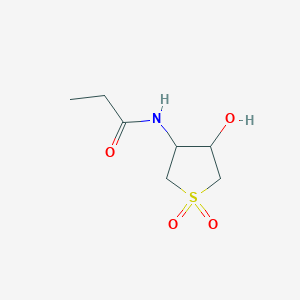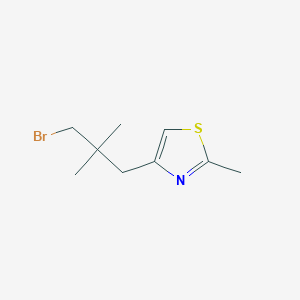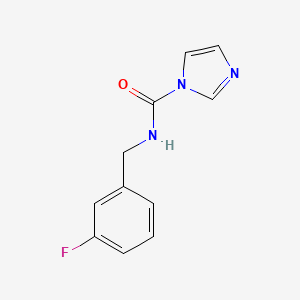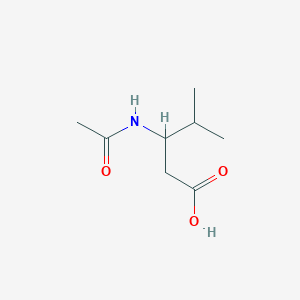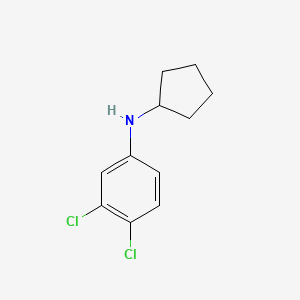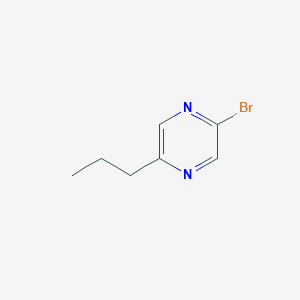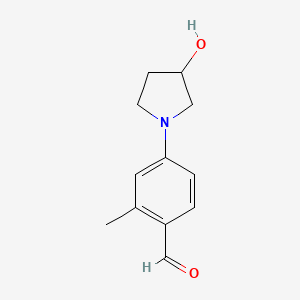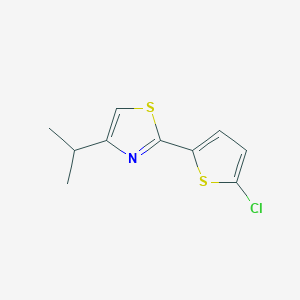
2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-amino-4-(propan-2-yl)thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism by which 2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole
- 2-(5-Methylthiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole
- 2-(5-Nitrothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole
Uniqueness
2-(5-Chlorothiophen-2-yl)-4-(propan-2-yl)-1,3-thiazole is unique due to the presence of the chlorine atom in the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required.
Propriétés
Formule moléculaire |
C10H10ClNS2 |
|---|---|
Poids moléculaire |
243.8 g/mol |
Nom IUPAC |
2-(5-chlorothiophen-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H10ClNS2/c1-6(2)7-5-13-10(12-7)8-3-4-9(11)14-8/h3-6H,1-2H3 |
Clé InChI |
SROAXFHASLLIBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


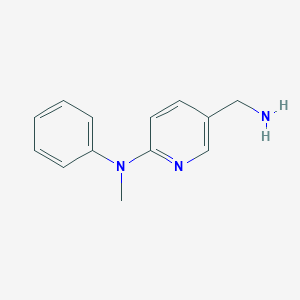

![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
![9-Hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13181060.png)
